molecular formula C10H13F2NO B13252642 4-(4-Aminobutoxy)-1,2-difluorobenzene

4-(4-Aminobutoxy)-1,2-difluorobenzene

Cat. No.: B13252642
M. Wt: 201.21 g/mol
InChI Key: DVGXSDZPIANOBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Aminobutoxy)-1,2-difluorobenzene is an organic compound characterized by the presence of an aminobutoxy group attached to a difluorobenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Aminobutoxy)-1,2-difluorobenzene typically involves the following steps:

    Starting Materials: The synthesis begins with 1,2-difluorobenzene and 4-aminobutanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride (NaH) or potassium carbonate (K2CO3).

    Procedure: The 4-aminobutanol is reacted with 1,2-difluorobenzene in the presence of the base to form the desired product. The reaction is typically conducted in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4-(4-Aminobutoxy)-1,2-difluorobenzene can undergo various chemical reactions, including:

    Oxidation: The aminobutoxy group can be oxidized to form corresponding oxo derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The fluorine atoms on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidation of the aminobutoxy group can yield oxo derivatives.

    Reduction: Reduction can produce primary or secondary amines.

    Substitution: Substitution reactions can lead to the formation of various substituted benzene derivatives.

Scientific Research Applications

4-(4-Aminobutoxy)-1,2-difluorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-(4-Aminobutoxy)-1,2-difluorobenzene involves its interaction with specific molecular targets. The aminobutoxy group can form hydrogen bonds with biological molecules, while the difluorobenzene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(4-Aminobutoxy)-1,2-difluorobenzene: Unique due to the presence of both aminobutoxy and difluorobenzene groups.

    4-(4-Aminobutoxy)-1,2-dichlorobenzene: Similar structure but with chlorine atoms instead of fluorine.

    4-(4-Aminobutoxy)-1,2-dibromobenzene: Similar structure but with bromine atoms instead of fluorine.

Uniqueness

This compound is unique due to the presence of fluorine atoms, which can significantly influence the compound’s reactivity and interactions with biological targets. Fluorine atoms can enhance the compound’s stability and lipophilicity, making it a valuable molecule for various applications.

Properties

Molecular Formula

C10H13F2NO

Molecular Weight

201.21 g/mol

IUPAC Name

4-(3,4-difluorophenoxy)butan-1-amine

InChI

InChI=1S/C10H13F2NO/c11-9-4-3-8(7-10(9)12)14-6-2-1-5-13/h3-4,7H,1-2,5-6,13H2

InChI Key

DVGXSDZPIANOBV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OCCCCN)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.